3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Physicochemical profiling Drug-likeness Lead optimization

3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1234972-47-4, PubChem CID is a trisubstituted diaryl urea derivative with molecular formula C₁₈H₁₆ClN₃OS and molecular weight 357.86 g·mol⁻¹. The compound belongs to the pharmacologically significant diaryl urea class, which includes clinically approved multikinase inhibitors such as sorafenib and regorafenib, and is structurally distinguished by the simultaneous presence of an ortho-chlorophenyl ring, a pyridin-2-ylmethyl moiety, and a thiophen-3-ylmethyl substituent attached to a central urea scaffold.

Molecular Formula C18H16ClN3OS
Molecular Weight 357.86
CAS No. 1234972-47-4
Cat. No. B2593588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
CAS1234972-47-4
Molecular FormulaC18H16ClN3OS
Molecular Weight357.86
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)Cl
InChIInChI=1S/C18H16ClN3OS/c19-16-6-1-2-7-17(16)21-18(23)22(11-14-8-10-24-13-14)12-15-5-3-4-9-20-15/h1-10,13H,11-12H2,(H,21,23)
InChIKeyDVMGRXWTJZJEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1234972-47-4): Structural Identity and Compound Class Positioning for Research Procurement


3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1234972-47-4, PubChem CID 49715676) is a trisubstituted diaryl urea derivative with molecular formula C₁₈H₁₆ClN₃OS and molecular weight 357.86 g·mol⁻¹ [1]. The compound belongs to the pharmacologically significant diaryl urea class, which includes clinically approved multikinase inhibitors such as sorafenib and regorafenib, and is structurally distinguished by the simultaneous presence of an ortho-chlorophenyl ring, a pyridin-2-ylmethyl moiety, and a thiophen-3-ylmethyl substituent attached to a central urea scaffold [2]. This specific substitution pattern differentiates it from both simpler diaryl ureas and other trisubstituted analogs in the same chemical space, making it a candidate of interest for structure–activity relationship (SAR) investigations and kinase-targeted probe development [3].

Why Generic Substitution of 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea with Close Diaryl Urea Analogs Is Scientifically Unjustified


Within the diaryl urea chemical space, minor structural alterations produce substantial shifts in kinase selectivity profiles, antiproliferative potency, and physicochemical properties [1]. The target compound's unique trisubstituted architecture—combining an ortho-chlorophenyl ring with two distinct heterocyclic methyl substituents (pyridin-2-ylmethyl and thiophen-3-ylmethyl)—creates a hydrogen-bonding network and steric environment that cannot be replicated by simpler diaryl ureas such as 1-(2-chlorophenyl)-3-(pyridin-2-ylmethyl)urea (lacking the thiophene moiety) or by analogs with alternative aryl substitutions such as benzhydryl or 2,6-difluorophenyl variants [2]. SAR studies on related 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea series demonstrate that even single-atom modifications (e.g., chloro vs. trifluoromethyl substitution) can shift IC₅₀ values by more than an order of magnitude across cancer cell lines [3]. Consequently, procurement of any purportedly similar diaryl urea without this exact substitution pattern risks selecting a compound with fundamentally different target engagement, metabolic stability, and intracellular activity—undermining experimental reproducibility and SAR continuity [1].

Quantitative Comparative Evidence Guide for 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea Against Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation Against Des-thiophene and Bis-thiophene Analogs

The target compound (MW 357.86 g·mol⁻¹; XLogP3 predicted 3.8) occupies a distinct physicochemical space compared to its closest available analogs. The des-thiophene comparator 1-(2-chlorophenyl)-3-(pyridin-2-ylmethyl)urea (C₁₃H₁₂ClN₃O, MW 261.71 g·mol⁻¹) is approximately 96 Da smaller and lacks the sulfur-containing heterocycle, resulting in a predicted XLogP3 of ~2.4. At the other extreme, the bis-thiophene analog 1-(pyridin-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (C₁₇H₁₇N₃OS₂, MW 343.46 g·mol⁻¹) introduces a second sulfur atom, increasing polar surface area and altering hydrogen-bond acceptor capacity [1]. These differences in MW and lipophilicity directly impact membrane permeability, metabolic stability, and off-target binding propensity—parameters critical for cell-based assay reproducibility [2].

Physicochemical profiling Drug-likeness Lead optimization

Ortho-Chloro Substitution: Comparative Hydrogen-Bonding Topology vs. Meta/Para-Chloro and Fluoro Analogs

The ortho-chloro substitution on the phenyl ring of the target compound is a critical determinant of urea NH acidity and conformational preference. In the diaryl urea pharmacophore, the urea NH groups act as hydrogen-bond donors to the kinase hinge region (e.g., Asp1046 and Glu885 in c-KIT), and electron-withdrawing substituents modulate NH donor strength. Ortho-chloro substitution (Hammett σₘ = 0.37) provides a distinct electrostatic environment compared to the 2,6-difluoro analog 3-(2,6-difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1234957-01-7), where dual fluorine substitution (σₘ = 0.34 each) creates a different dipole topology [1]. In the sorafenib scaffold, the trifluoromethyl group at the para position is critical for hydrophobic pocket occupancy; the ortho-chloro pattern of the target compound presents a fundamentally different steric and electrostatic profile for pocket engagement [2].

Structure-activity relationship Kinase hinge binding Halogen bonding

Thiophene-3-ylmethyl vs. Thiophene-2-ylmethyl: Regioisomeric Sulfur Orientation and Its Impact on Target Engagement Geometry

The target compound incorporates a thiophen-3-ylmethyl substituent (sulfur at ring position 3), distinguishing it from analogs bearing thiophen-2-ylmethyl groups. This regioisomeric difference has been shown in diaryl urea kinase inhibitor series to alter the dihedral angle between the thiophene ring and the urea plane, shifting the sulfur atom's position relative to key protein residues [1]. In a published series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, compounds with thiophene-3-yl substitution exhibited distinct antiproliferative profiles compared to thiophene-2-yl congeners, with IC₅₀ differences exceeding 3-fold in HCT-116 colorectal cancer cells (e.g., compound 7i with modified thiophene showed IC₅₀ = 0.89 ± 0.13 μM vs. 3.21 ± 0.67 μM for a thiophene positional isomer) [2].

Regioisomeric selectivity Thiophene positional isomerism Ligand-receptor geometry

Trisubstituted Urea Architecture vs. 1,3-Disubstituted Diaryl Urea: Impact on Conformational Flexibility and Metabolic Stability

The target compound is a 1,1,3-trisubstituted urea (bearing three distinct substituents on the urea core), which distinguishes it from the 1,3-disubstituted diaryl urea motif found in sorafenib, regorafenib, and related clinical compounds [1]. In trisubstituted ureas, the tertiary nitrogen at N1 eliminates one hydrogen-bond donor site relative to disubstituted ureas, reducing the total HBD count from 2 to 1 [2]. This modification has been associated in published SAR studies with reduced metabolic N-dealkylation at the tertiary amine-bearing substituent and altered CYP450-mediated oxidative metabolism profiles. For example, N-methylation of one urea NH in a 1,3-diaryl urea series was shown to increase microsomal half-life by 2- to 4-fold in human liver microsomes [3]. The target compound's pyridin-2-ylmethyl and thiophen-3-ylmethyl groups attached to the same urea nitrogen create steric hindrance around the N1 position that may further modulate metabolic susceptibility relative to 1,3-disubstituted diaryl urea comparators.

Trisubstituted urea Metabolic stability N-dealkylation resistance

Recommended Research Application Scenarios for 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea Based on Structural Differentiation Evidence


Kinase Selectivity Profiling of Trisubstituted Diaryl Urea Chemotypes

The compound's 1,1,3-trisubstituted urea architecture with dual heterocyclic N-alkyl substituents (pyridin-2-ylmethyl and thiophen-3-ylmethyl) makes it a valuable tool compound for systematic kinome-wide selectivity profiling against both 1,3-disubstituted diaryl ureas (e.g., sorafenib, regorafenib) and other trisubstituted analogs (e.g., benzhydryl or 2,6-difluorophenyl variants). The reduced hydrogen-bond donor count (1 vs. 2 HBD) relative to clinical diaryl ureas enables investigation of how urea NH availability modulates hinge-region binding across the kinome [1]. Procurement of this compound as part of a focused library for parallel kinome screening can reveal whether the trisubstituted scaffold confers selectivity advantages for specific kinase targets.

Structure–Activity Relationship (SAR) Studies on Thiophene Regioisomerism in Kinase Inhibitor Binding

The thiophen-3-ylmethyl substituent provides a defined regioisomeric probe to systematically compare sulfur atom positioning effects on target binding. Paired with the thiophen-2-ylmethyl regioisomer (CAS 1324355-07-8) and the des-thiophene analog (CAS 680185-71-1), researchers can generate quantitative SAR datasets correlating sulfur position (~2.4 Å displacement) with IC₅₀ shifts across kinase panels. Published work on related 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea series demonstrates that such regioisomeric comparisons can yield 3-fold or greater potency differences [2].

Metabolic Stability Assessment of N,N-Dialkylated Urea Pharmacophores

The compound serves as a model substrate for investigating the metabolic fate of N,N-dialkylated (tertiary amine-bearing) urea pharmacophores in hepatic microsome and hepatocyte assays. Comparative metabolic stability studies against 1,3-disubstituted diaryl urea controls can quantify the impact of N1 substitution on CYP450-mediated N-dealkylation rates, supporting design strategies for improving the pharmacokinetic half-life of urea-based kinase inhibitor candidates [1]. The ortho-chlorophenyl group further provides a metabolic soft spot for oxidative defluorination comparison when benchmarked against the 2,6-difluoro analog.

Computational Docking and Molecular Dynamics Benchmarking of Halogen Topology Effects

The distinct ortho-chloro substitution pattern (vs. para-CF₃ in sorafenib and di-ortho-F in the 2,6-difluoro analog) makes this compound an excellent test case for computational studies evaluating how halogen position and identity affect predicted binding poses in kinase ATP-binding pockets. Molecular docking and MD simulation studies using this compound can benchmark scoring function accuracy for halogen-bonding interactions and guide virtual screening campaigns seeking novel hinge-binding chemotypes [3].

Quote Request

Request a Quote for 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.